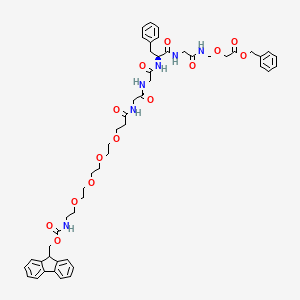
Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz: is a cleavable antibody-drug conjugate (ADC) linker containing four units of polyethylene glycol (PEG). This compound is primarily used in the synthesis of active antibody conjugation molecules, which are crucial in the development of targeted cancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz involves multiple steps, starting with the protection of functional groups and the sequential addition of PEG units. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesizers and stringent quality control measures to maintain consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the active drug molecule upon reaching the target site
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups, facilitating the conjugation process
Common Reagents and Conditions: Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions are carefully controlled to ensure the reactions proceed efficiently and yield the desired products .
Major Products Formed: The major products formed from these reactions are the active antibody-drug conjugates, which are used in targeted cancer therapies .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz is used as a linker in the synthesis of complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to create antibody-drug conjugates that target specific cells, allowing for the study of cellular processes and the development of targeted therapies .
Medicine: In medicine, this compound is crucial in the development of targeted cancer therapies, enabling the delivery of cytotoxic drugs directly to cancer cells while minimizing damage to healthy cells .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of antibody-drug conjugates, ensuring the availability of targeted therapies for clinical use .
Mecanismo De Acción
The mechanism of action of Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz involves its cleavage at the target site, releasing the active drug molecule. This process is facilitated by the presence of specific enzymes or conditions at the target site, ensuring the drug is released only where it is needed . The molecular targets and pathways involved include the binding of the antibody to specific antigens on cancer cells, followed by internalization and cleavage of the linker, releasing the cytotoxic drug .
Comparación Con Compuestos Similares
- Fmoc-PEG4-GGFG-CH2-O-CH2-Boc
- Fmoc-PEG4-GGFG-CH2-O-CH2-Fmoc
Uniqueness: Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz is unique due to its cleavable nature, allowing for the controlled release of the active drug molecule at the target site. This feature enhances its efficacy and reduces off-target effects compared to non-cleavable linkers .
Propiedades
Fórmula molecular |
C51H62N6O14 |
|---|---|
Peso molecular |
983.1 g/mol |
Nombre IUPAC |
benzyl 2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C51H62N6O14/c58-45(19-21-65-23-25-67-27-28-68-26-24-66-22-20-52-51(64)71-34-43-41-17-9-7-15-39(41)40-16-8-10-18-42(40)43)53-30-46(59)54-32-48(61)57-44(29-37-11-3-1-4-12-37)50(63)55-31-47(60)56-36-69-35-49(62)70-33-38-13-5-2-6-14-38/h1-18,43-44H,19-36H2,(H,52,64)(H,53,58)(H,54,59)(H,55,63)(H,56,60)(H,57,61)/t44-/m0/s1 |
Clave InChI |
XWNKFXDCWVHQPN-SJARJILFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


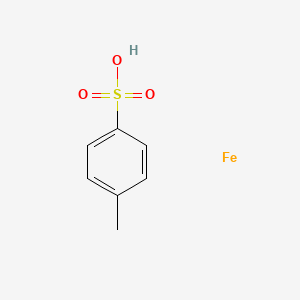
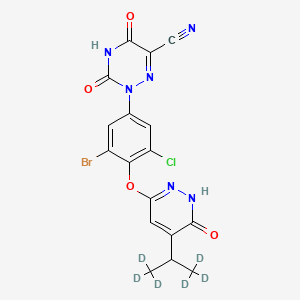
![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)
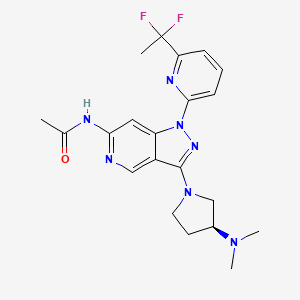

![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)

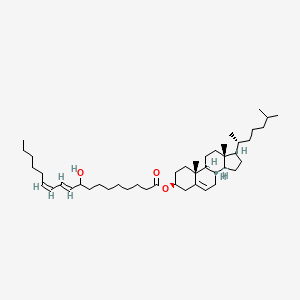
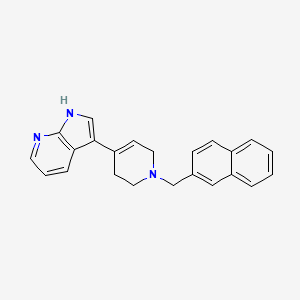
![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)
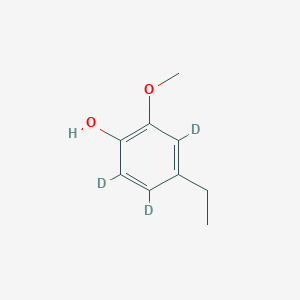
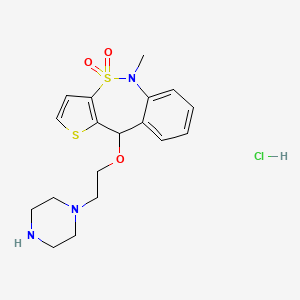
![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)
